A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
Introduction
tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate (CAS No. 279255-90-2) is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure features an indole scaffold, a common motif in biologically active compounds, with two key functionalities: a Boc-protected nitrogen and a primary alcohol. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions. The hydroxymethyl group at the 5-position provides a reactive handle for further functionalization, making this molecule a versatile building block for the synthesis of more complex pharmaceutical agents and research compounds.
A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in research and development. These properties govern its reactivity, solubility, stability, and analytical behavior, directly impacting reaction optimization, purification strategies, formulation development, and safety protocols. This guide provides a detailed examination of these core characteristics, offering both established data and field-proven methodologies for its analysis, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise identity and molecular structure.
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IUPAC Name: tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
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Molecular Formula: C₁₄H₁₇NO₃[4]
The molecule's structure consists of a bicyclic indole ring system where the nitrogen atom is protected by a tert-butoxycarbonyl group. A hydroxymethyl (-CH₂OH) substituent is located at the C5 position of the indole ring.
Caption: Chemical structure of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate.
Core Physicochemical Properties
The utility of a chemical intermediate is defined by its physical and chemical properties. This section details these characteristics, providing context for their relevance in a laboratory and developmental setting.
| Property | Value / Description | Significance in Research & Development |
| CAS Number | 279255-90-2[1][3] | Unambiguously identifies the specific isomer and compound. |
| Molecular Formula | C₁₄H₁₇NO₃[4] | Defines the elemental composition and is essential for mass spectrometry. |
| Molecular Weight | 247.29 g/mol [4][5] | Critical for stoichiometric calculations in reaction planning. |
| Appearance | Yellow to brown solid[5] | A basic physical identifier; deviations may indicate impurity. |
| Melting Point | Not widely reported. | Important for identification, purity assessment, and understanding thermal stability. |
| Boiling Point | Not widely reported. | Less relevant as the compound is a solid and likely to decompose at high temperatures. |
| Solubility | Not quantitatively reported. | Crucial for selecting appropriate solvents for reactions, purification, and analysis. |
| Lipophilicity (XLogP3) | ~2.4 (Predicted for isomer)[6] | Influences solubility, purification methods (e.g., chromatography), and ADME properties of derivatives. |
| pKa | Not experimentally determined. | The hydroxyl group is very weakly acidic; the Boc-protected nitrogen is non-basic. |
Appearance and Purity
The compound is typically supplied as a yellow to brown solid.[5] Color variations can be indicative of residual impurities from synthesis or degradation, underscoring the need for analytical verification of purity for each batch.
Melting Point
While a specific melting point is not consistently reported in public databases, its determination is a fundamental technique for purity assessment. A sharp melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC) The causality behind choosing DSC over a traditional melting point apparatus lies in its ability to provide quantitative data on thermal transitions. This is crucial for understanding not just the onset of melting but also potential decomposition events.
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Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. A common temperature range would be from ambient to 250 °C.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak's sharpness provides an indication of purity.
Solubility
The solubility profile is dictated by the molecule's dualistic nature: the large, nonpolar Boc-protected indole ring system and the polar hydroxymethyl group. This structure suggests moderate solubility in a range of organic solvents.
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Expected High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. These solvents are compatible with both the polar and nonpolar regions of the molecule.
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Expected Lower Solubility: Water, Hexanes. The molecule's large hydrophobic surface area limits its solubility in highly polar solvents like water, while the polar hydroxyl group reduces solubility in nonpolar alkanes.
Experimental Protocol: Gravimetric Solubility Determination This protocol is self-validating as it relies on reaching equilibrium to ensure the measured solubility is the true saturation point.
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Equilibration: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of the test solvent in a sealed vial.
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Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Separation: Centrifuge the vials to pellet the excess, undissolved solid.
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Quantification: Carefully remove a known aliquot of the supernatant, evaporate the solvent under vacuum, and weigh the residual solid.
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Calculation: Calculate the solubility in mg/mL based on the weight of the dissolved solid and the volume of the aliquot.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and aqueous phase. It is a critical parameter in drug development for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While no experimental value is available, a computationally predicted XLogP value for the related 3-(hydroxymethyl) isomer is 2.4, suggesting moderate lipophilicity.[6] This value indicates a favorable balance for potential oral absorption in derivative compounds.
Stability, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
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Chemical Stability: The compound is stable under recommended storage conditions.[7] However, it is incompatible with strong oxidizing agents, which can react with the indole ring or the alcohol functionality.[7]
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Storage Conditions: To prevent degradation, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigerated storage at 0-8 °C to maximize shelf life.[5]
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Safety and Handling:
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Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][8]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
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First Aid: In case of contact, wash skin thoroughly with soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3]
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Analytical Characterization
Confirming the identity and purity of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a critical workflow in any research application. This typically involves a combination of chromatographic and spectroscopic techniques.
Caption: A standard analytical workflow for identity and purity confirmation.
Purity Assessment by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of organic compounds. The choice of a C18 column is based on the compound's moderate lipophilicity, which allows for good retention and separation from potential impurities.
Protocol: Purity Analysis via RP-HPLC
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute as necessary with the mobile phase.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the molecular structure. The spectrum provides unambiguous evidence of the key functional groups.
Expected ¹H NMR Signals (in CDCl₃):
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~8.0-7.2 ppm: Aromatic protons on the indole ring system. The specific splitting pattern will confirm the substitution pattern.
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~4.8 ppm: A singlet corresponding to the two protons of the hydroxymethyl (-CH₂OH) group.
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~1.7 ppm: A sharp singlet integrating to nine protons, characteristic of the tert-butyl (-C(CH₃)₃) group of the Boc protector.
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A broad singlet (variable ppm): The proton of the hydroxyl (-OH) group.
The presence of all these signals in their expected regions and with the correct integration provides high confidence in the structural identity of the compound.
Conclusion
tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a well-defined chemical intermediate whose utility is firmly established by its physicochemical properties. Its moderate lipophilicity, defined reactive sites, and overall stability under proper storage make it a reliable building block for complex molecular synthesis. The analytical protocols detailed herein provide a robust framework for researchers to ensure the quality and integrity of this compound in their work. A comprehensive grasp of these properties is the foundation for its successful application in the discovery and development of novel therapeutics and advanced materials.
References
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PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)indoline-1-carboxylate. Retrieved from [Link]
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AbacipharmTech. (n.d.). tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]
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- 2. tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
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